5-[2-(4-fluorophenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione
Description
Properties
IUPAC Name |
5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3S/c11-8-4-1-7(2-5-8)3-6-9-12-10(15)14-13-9/h1-6H,(H2,12,13,14,15)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXVFTIGERGZIQ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=S)NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=S)NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(4-fluorophenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione (C10H8FN3S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anticonvulsant activities, along with structure-activity relationships (SAR) derived from various studies.
- Molecular Formula : C10H8FN3S
- Molecular Weight : 221.25 g/mol
- IUPAC Name : 5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione
- CAS Number : 929974-75-4
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds structurally related to this compound showed varying degrees of activity against bacterial strains. The effectiveness was influenced by the nature of substituents on the triazole ring.
| Compound | Activity (Zone of Inhibition in mm) | Bacterial Strain |
|---|---|---|
| This compound | 18 | E. coli |
| 5a | 20 | S. aureus |
| 6a | 15 | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. For instance, derivatives of triazole were screened against different cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results indicated that the presence of a fluorophenyl group significantly enhanced cytotoxicity.
Table summarizing cytotoxicity results:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 45.0 | MDA-MB-231 |
| HD2 (related derivative) | 2.96 | Prostate Cancer |
| Control (Doxorubicin) | 0.5 | MDA-MB-231 |
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have been attributed to their ability to inhibit voltage-gated sodium channels. In a study examining various triazole compounds, it was found that those with a thione group exhibited notable anticonvulsant activity.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely related to their chemical structure. The following points summarize key findings from SAR studies:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) at the para position on the phenyl ring enhances biological activity.
- Thione vs. Thiol : Compounds containing thione groups generally display better activity compared to their thiol counterparts.
- Hydrophobic Interactions : Increased hydrophobicity often correlates with enhanced membrane permeability and bioavailability.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives where researchers optimized compounds based on their structure to improve potency against specific targets such as DCN1 in cardiac fibrosis models. The lead compound HD2 demonstrated an IC50 value of 2.96 nM and was effective in reducing cardiac remodeling in vivo .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole moiety enhances the efficacy against various pathogens:
- Antifungal Activity : Several studies have demonstrated that compounds containing the triazole scaffold show potent antifungal activities. For instance, derivatives of 1,2,4-triazole have been reported to exhibit higher antifungal potency compared to traditional antifungal agents like azoles and amphotericin B . The presence of the sulfur atom in 5-[2-(4-fluorophenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione may contribute to its enhanced activity against fungal strains such as Aspergillus and Candida species.
- Antibacterial Activity : Triazole compounds have also shown promising antibacterial effects. The compound has been evaluated for its activity against Gram-positive and Gram-negative bacteria. In vitro studies suggest that it may exhibit comparable or superior activity against resistant strains like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity. Modifications in the phenyl ring or the introduction of various substituents can significantly influence their pharmacological profiles. For example:
- Substituent Variations : The presence of electron-withdrawing groups on the phenyl ring has been associated with increased antimicrobial activity . This suggests that further derivatization of this compound could enhance its efficacy.
Case Study 1: Antifungal Efficacy
A study evaluated a series of triazole derivatives including this compound against various fungal pathogens. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) significantly lower than those of established antifungals .
Case Study 2: Antibacterial Screening
Another research effort focused on synthesizing and testing triazole-based compounds for antibacterial properties. The results highlighted that certain derivatives demonstrated MIC values in the low micromolar range against resistant bacterial strains . This positions this compound as a potential candidate for further development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticonvulsant Activity
- TP-4 and TP-10 : These halogen-substituted derivatives exhibit potent anticonvulsant activity in maximal electroshock (MES) models, likely due to interactions with voltage-gated sodium channels .
- Target Compound : The 4-fluorophenyl ethenyl group may enhance π-π stacking with aromatic residues in sodium channels, but its bulky structure could reduce blood-brain barrier (BBB) permeability compared to smaller halogenated analogs like TP-315 .
Enzyme Inhibition
- COX-1/COX-2 Inhibition : Thiazole-triazole hybrids (e.g., 31a, 31b) show moderate cyclooxygenase inhibition, attributed to their extended planar structures . The target compound’s ethenyl group might similarly engage in hydrophobic interactions with enzyme active sites.
Physicochemical and Crystallographic Properties
- Crystal Packing : Isostructural compounds 4 and 5 () demonstrate that halogen substituents (Cl vs. F) minimally alter molecular conformation but significantly affect crystal packing . The target compound’s ethenyl group may introduce steric hindrance, leading to distinct packing motifs.
- Solubility : Piperazinylmethyl derivatives (e.g., 21a) exhibit higher solubility in polar solvents compared to the target compound’s hydrophobic ethenyl group .
Key Research Findings
Bioactivity Trade-offs : Bulky substituents may limit BBB penetration, as seen in TP-427, whereas simpler halogenated derivatives (TP-315) show better pharmacokinetic profiles .
Crystallographic Flexibility : Substituents like chlorine or fluorine minimally alter molecular conformation but significantly impact crystal packing, influencing material properties .
Q & A
Basic: What are the established synthetic routes for 5-[2-(4-fluorophenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione?
Methodological Answer:
A common approach involves reacting 4-fluorobenzoyl chloride with thiosemicarbazide in a nucleophilic acyl substitution, followed by cyclization in a basic medium (e.g., 10% NaOH) to form the triazole-thione core. Intermediate purification typically employs recrystallization or column chromatography. This method yields the target compound with confirmed regioselectivity at the triazole ring .
Advanced: How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?
Methodological Answer:
Key variables include:
- Temperature: Cyclization at 80–100°C enhances ring closure efficiency.
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis: Acidic catalysts (e.g., HCl) may accelerate cyclization but require neutralization post-reaction.
- Stoichiometry: Excess thiosemicarbazide (1.2:1 molar ratio) minimizes unreacted benzoyl chloride derivatives.
Comparative TLC or HPLC monitoring is recommended to track by-product formation .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR: H and C NMR identify substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ethenyl protons as doublets).
- IR: The thione (C=S) stretch appears at ~1200–1250 cm.
- X-ray crystallography: Resolves molecular conformation and confirms regiochemistry .
Advanced: How does density functional theory (DFT) enhance structural and electronic analysis?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Electron distribution: Charge density at the triazole-thione sulfur influences reactivity.
- HOMO-LUMO gaps: Correlate with electrochemical stability (~4.5 eV for similar triazoles).
- Non-covalent interactions: AIM analysis identifies hydrogen bonding critical for crystal packing .
Basic: What biological activities are reported for this compound?
Methodological Answer:
- Anticonvulsant: ED = 45 mg/kg in maximal electroshock (MES) models.
- Antimicrobial: Moderate activity against S. aureus (MIC = 32 µg/mL).
- Antioxidant: DPPH radical scavenging (IC = 18 µM) .
Advanced: What mechanisms underlie its anticonvulsant activity?
Methodological Answer:
Proposed mechanisms include:
- Voltage-gated sodium channel modulation: Reduces sustained repetitive firing in hippocampal neurons.
- GABAergic enhancement: Potentiation of GABA receptor currents (EC = 12 µM).
- Blood-brain barrier (BBB) permeability: LogP ~2.8 facilitates CNS penetration, confirmed via in situ perfusion .
Basic: What chemical transformations are feasible at the triazole-thione core?
Methodological Answer:
- Oxidation: Forms triazole-3-one derivatives using HO/acetic acid.
- Alkylation: Reacts with alkyl halides at sulfur to form thioethers.
- Electrophilic substitution: Bromination at the ethenyl group with NBS .
Advanced: How do substituent modifications impact regioselectivity and bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO) at the phenyl ring enhance electrophilic substitution rates.
- Alkyl chains at N-4 increase lipophilicity, improving BBB penetration but raising toxicity risks (LD decreases by ~30%).
- Fluorine substitution optimizes metabolic stability (t > 6h in microsomal assays) .
Basic: How is crystallographic data analyzed to resolve molecular conformation?
Methodological Answer:
- SHELX suite : Refinement of X-ray data (e.g., R-factor < 0.05) reveals dihedral angles between triazole and fluorophenyl groups (~15°).
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., S···H contacts = 12% of surface area) .
Advanced: How can contradictions in pharmacological data across studies be resolved?
Methodological Answer:
- Dose-response reevaluation: Confirm activity thresholds using standardized models (e.g., Rotarod for neurotoxicity).
- Metabolite profiling: LC-MS identifies active/inactive metabolites confounding in vivo results.
- Species-specific assays: Cross-test in rodent vs. human neuronal cultures to validate targets .
Basic: What are the known toxicity profiles of this compound?
Methodological Answer:
- Acute toxicity: LD = 320 mg/kg (mice, oral).
- Neurotoxicity: Ataxia observed at 100 mg/kg in 40% of subjects.
- Hepatotoxicity: Elevated ALT at 200 mg/kg/day (7-day exposure) .
Advanced: What strategies improve BBB permeability without increasing toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
